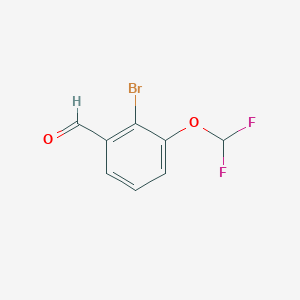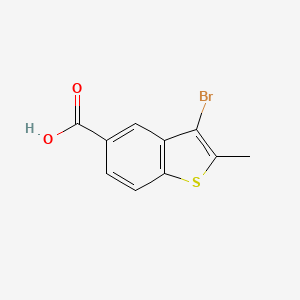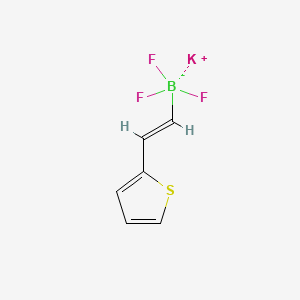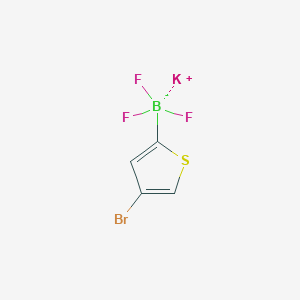
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.7 g/mol. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine to neutralize the generated hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including substitution and addition reactions. The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively . Common reagents used in these reactions include triethylamine, anhydrous dioxane, and other nucleophilic agents . The major products formed from these reactions are typically sulfonamide derivatives, which have significant biological activities .
Applications De Recherche Scientifique
In chemistry, it is used as an intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, oxazole derivatives, including 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride, have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent inhibition of their activity . This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells .
Comparaison Avec Des Composés Similaires
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride can be compared with other oxazole derivatives such as 1,3-oxazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . While these compounds share a common oxazole ring structure, they differ in their substitution patterns and functional groups, which influence their reactivity and biological activities . The presence of the sulfonyl chloride group in this compound makes it particularly reactive and suitable for the synthesis of a wide range of derivatives . This unique feature distinguishes it from other similar compounds and highlights its potential for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C8H10ClNO3S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c9-14(11,12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2 |
Clé InChI |
GOWFWXPXVMMLCK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NOC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)


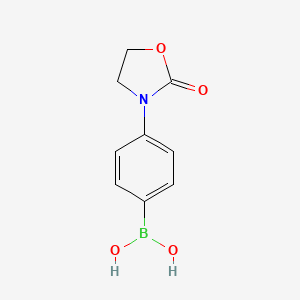

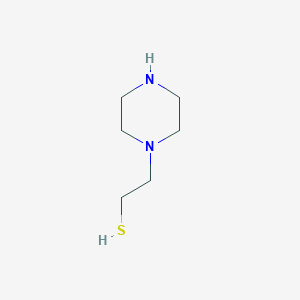
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
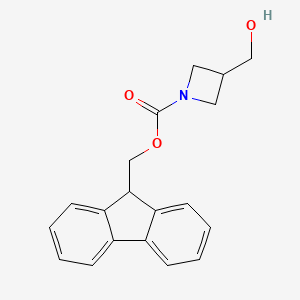

![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
